molecular formula C7H15NO2 B12919750 (2S,3S)-2-amino-3,4-dimethylpentanoic acid CAS No. 23262-01-3

(2S,3S)-2-amino-3,4-dimethylpentanoic acid

Katalognummer: B12919750
CAS-Nummer: 23262-01-3
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: VFEDCKXLINRKLV-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S)-2-amino-3,4-dimethylpentanoic acid is a chiral amino acid derivative It is structurally related to leucine, an essential amino acid, and is characterized by the presence of two methyl groups on the pentanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-amino-3,4-dimethylpentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.

    Chiral Catalysts: Chiral catalysts or chiral auxiliaries are often used to ensure the correct stereochemistry.

    Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.

    Purification Techniques: Employing advanced purification techniques such as crystallization, chromatography, and distillation to obtain high-purity products.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-2-amino-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxo Derivatives: From oxidation reactions.

    Alcohol Derivatives: From reduction reactions.

    Substituted Amino Acids: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

(2S,3S)-2-amino-3,4-dimethylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S,3S)-2-amino-3,4-dimethylpentanoic acid involves:

    Molecular Targets: Interacting with specific enzymes and receptors in biological systems.

    Pathways: Participating in metabolic pathways, such as the synthesis of proteins and other biomolecules.

    Effects: Modulating biochemical processes through its interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Leucine: An essential amino acid with a similar structure but different stereochemistry.

    Isoleucine: Another essential amino acid with a branched-chain structure.

    Valine: A branched-chain amino acid with structural similarities.

Uniqueness

(2S,3S)-2-amino-3,4-dimethylpentanoic acid is unique due to its specific stereochemistry and the presence of two methyl groups, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

23262-01-3

Molekularformel

C7H15NO2

Molekulargewicht

145.20 g/mol

IUPAC-Name

(2S,3S)-2-amino-3,4-dimethylpentanoic acid

InChI

InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)/t5-,6-/m0/s1

InChI-Schlüssel

VFEDCKXLINRKLV-WDSKDSINSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)O)N)C(C)C

Kanonische SMILES

CC(C)C(C)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.